molecular formula C12H11F3O2S B2749188 Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate CAS No. 338777-12-1

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate

Cat. No.: B2749188
CAS No.: 338777-12-1
M. Wt: 276.27
InChI Key: QKFCVLOVNSVXMJ-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate is a fluorinated benzoate ester characterized by a sulfur-containing side chain with a trifluorobutene group. The compound’s structure includes a methyl benzoate core, a thioether linkage (-S-), and a fluorinated alkenyl group, which may enhance lipophilicity, metabolic stability, and target-binding affinity compared to non-fluorinated analogs. The trifluorobutene moiety likely contributes to resistance against enzymatic degradation, a common trait in agrochemical fluorinated compounds.

Properties

IUPAC Name

methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2S/c1-17-12(16)8-4-2-3-5-10(8)18-7-6-9(13)11(14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFCVLOVNSVXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate typically involves the reaction of 2-mercaptobenzoic acid with 3,4,4-trifluorobut-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to yield the final methyl ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluorobut-3-enylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate involves its interaction with specific molecular targets. The trifluorobut-3-enylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate moiety may also play a role in binding to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate with structurally related methyl benzoate derivatives, emphasizing substituent effects on properties and applications:

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Substituent Group Fluorine Atoms Sulfur Presence Primary Use/Mechanism
This compound 3,4,4-Trifluorobut-3-enylsulfanyl 3 Yes Hypothesized herbicide/pesticide
Metsulfuron-methyl (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonylaminosulfonyl 0 Yes Sulfonylurea herbicide (ALS inhibitor)
Haloxyfop-methyl 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate 3 (CF₃) No Aryloxyphenoxypropionate herbicide (ACCase inhibitor)
Diclofop-methyl 4-(2,4-Dichlorophenoxy)phenoxypropanoate 0 No Aryloxyphenoxypropionate herbicide (ACCase inhibitor)

Key Observations

Non-fluorinated analogs like metsulfuron-methyl rely on sulfonylurea motifs for activity, targeting acetolactate synthase (ALS) in plants .

Sulfur vs. Oxygen Linkages :

  • The thioether (-S-) in the target compound may increase oxidative susceptibility compared to ether (-O-) linkages in haloxyfop-methyl. However, sulfur can facilitate nucleophilic interactions with biological targets, altering selectivity .

Mechanistic Implications: Sulfonylureas (e.g., metsulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis . Phenoxypropanoates (e.g., haloxyfop-methyl) inhibit acetyl-CoA carboxylase (ACCase), blocking lipid biosynthesis . The target compound’s mechanism remains speculative but may involve novel interactions due to its unique fluorinated thioether side chain.

Environmental and Metabolic Stability: Fluorinated compounds generally exhibit slower degradation, increasing environmental persistence. The trifluorobutene group may reduce photolytic breakdown compared to non-fluorinated analogs .

Research Findings and Limitations

  • Activity Data : Direct bioactivity data for this compound is absent in the provided evidence. Inferences are drawn from structurally related herbicides, highlighting the need for targeted studies.

Biological Activity

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

  • Molecular Formula : C12H11F3O2S
  • Molecular Weight : 276.27 g/mol
  • IUPAC Name : this compound

The compound features a trifluorobut-3-enylsulfanyl group attached to a benzoate moiety, which contributes to its unique chemical behavior and biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The trifluorobut-3-enylsulfanyl group is believed to inhibit the activity of certain enzymes and proteins critical for microbial survival and proliferation. The benzoate moiety may enhance binding affinity to biological targets, leading to various physiological effects.

Antimicrobial Activity

Recent studies have investigated the compound's antimicrobial properties against various strains of bacteria, particularly multidrug-resistant pathogens.

Comparative Studies

A study examining fluoro and trifluoromethyl-substituted compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus (both MRSA and VRSA strains). The Minimum Inhibitory Concentration (MIC) values ranged from 0.031 to 0.062 µg/mL for the most active compounds in this series .

CompoundMIC (µg/mL)Activity Comparison
This compoundTBDComparable to vancomycin
Compound 22 (fluorosalicylanilide derivative)0.031–0.062Superior to methicillin and vancomycin

The study also highlighted that the compound demonstrated concentration-dependent bactericidal activity similar to vancomycin over a 24-hour period .

Case Studies

  • Antimicrobial Efficacy : In vitro tests on various strains of S. aureus showed that this compound could effectively inhibit bacterial growth at low concentrations. This positions it as a potential candidate for further development in treating resistant infections.
  • Cytotoxicity Assessment : Preliminary cytotoxicity tests indicated that compounds with MIC values below 1 µg/mL exhibited selectivity indices greater than 10 against Vero cells, suggesting a favorable therapeutic window for further investigation .

Research Applications

This compound is not only valuable in antimicrobial research but also shows promise in:

  • Organic Synthesis : As a building block in synthesizing more complex organic molecules.
  • Drug Development : Its unique structure may lead to the discovery of new therapeutic agents targeting resistant bacterial strains.
  • Industrial Use : Potential applications in producing specialty chemicals due to its distinct chemical properties.

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